Methyl 3-acetyl-4-Methylbenzoate
Description
Methyl 3-acetyl-4-methylbenzoate is an aromatic ester derivative characterized by a benzene ring substituted with an acetyl group (-COCH₃) at position 3 and a methyl group (-CH₃) at position 4, with a methyl ester (-COOCH₃) at position 1. This compound is structurally distinct due to the combination of electron-withdrawing (acetyl) and electron-donating (methyl) groups, influencing its physical, chemical, and reactive properties.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-acetyl-4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6H,1-3H3 |
InChI Key |
YWUBVRASWDPVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of Methyl 3-acetyl-4-methylbenzoate and its analogs:
Key Observations :
- Electron Effects: The acetyl group in this compound is strongly electron-withdrawing, altering the electron density of the aromatic ring compared to analogs with hydroxy or amino groups. This impacts reactivity in electrophilic substitution reactions.
- Molecular Weight : The target compound (C₁₁H₁₂O₃) has a higher molecular weight than Methyl 3-hydroxy-4-methylbenzoate (C₉H₁₀O₃) due to the acetyl group.
Physical and Chemical Properties
Solubility and Polarity
- This compound : Predicted to have moderate polarity due to the acetyl group but reduced solubility in water compared to hydroxy-containing analogs like Methyl 3-acetyl-4-hydroxybenzoate .
- Methyl 3-hydroxy-4-methylbenzoate: Exhibits higher solubility in polar solvents (e.g., methanol, ethanol) due to the -OH group .
Stability and Reactivity
- Acetyl Group Influence : The acetyl group in this compound may increase susceptibility to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) compared to Methyl 3-hydroxy-4-methylbenzoate.
- Methyl 4-(1-aminoethyl)benzoate: The aminoethyl group introduces basicity, enabling salt formation and hydrogen bonding, which are absent in the target compound .
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